Cas no 1891997-80-0 (1-2-(2,3,6-trifluorophenyl)ethylpiperazine)

1-2-(2,3,6-Trifluorophenyl)ethylpiperazine is a fluorinated piperazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a trifluorophenyl moiety, enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The fluorine substituents contribute to improved binding affinity and selectivity in target interactions, particularly in CNS-related and receptor modulation studies. This compound is synthesized under controlled conditions to ensure high purity and consistency, suitable for exploratory synthesis and structure-activity relationship (SAR) investigations. Its stability under various reaction conditions further supports its utility in medicinal chemistry and fine chemical development.
1-2-(2,3,6-trifluorophenyl)ethylpiperazine structure
1891997-80-0 structure
Product Name:1-2-(2,3,6-trifluorophenyl)ethylpiperazine
CAS No:1891997-80-0
MF:C12H15F3N2
MW:244.256113290787
CID:5966367
PubChem ID:117362397
Update Time:2025-11-05

1-2-(2,3,6-trifluorophenyl)ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2,3,6-trifluorophenyl)ethylpiperazine
    • 1-[2-(2,3,6-trifluorophenyl)ethyl]piperazine
    • EN300-1792230
    • 1891997-80-0
    • Inchi: 1S/C12H15F3N2/c13-10-1-2-11(14)12(15)9(10)3-6-17-7-4-16-5-8-17/h1-2,16H,3-8H2
    • InChI Key: AFTQQQMPBFYVLL-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1CCN1CCNCC1)F)F

Computed Properties

  • Exact Mass: 244.11873297g/mol
  • Monoisotopic Mass: 244.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 15.3Ų

1-2-(2,3,6-trifluorophenyl)ethylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1-2-(2,3,6-trifluorophenyl)ethylpiperazine Related Literature

Additional information on 1-2-(2,3,6-trifluorophenyl)ethylpiperazine

Research Brief on 1-2-(2,3,6-trifluorophenyl)ethylpiperazine (CAS: 1891997-80-0): Recent Advances and Applications

The compound 1-2-(2,3,6-trifluorophenyl)ethylpiperazine (CAS: 1891997-80-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its trifluorophenyl moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology. The presence of fluorine atoms in its structure enhances its metabolic stability and bioavailability, which are critical factors in drug design.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-2-(2,3,6-trifluorophenyl)ethylpiperazine as a precursor in the synthesis of serotonin receptor modulators. The research demonstrated that this compound could be efficiently functionalized to yield derivatives with high affinity for 5-HT1A and 5-HT2A receptors, which are implicated in mood disorders such as depression and anxiety. The study highlighted the compound's versatility in medicinal chemistry, as it allowed for the introduction of various substituents without compromising its core pharmacophore.

In addition to its applications in CNS drug development, 1-2-(2,3,6-trifluorophenyl)ethylpiperazine has shown promise in oncology research. A recent preprint article (2024) from a collaborative team at MIT and Harvard revealed that this compound could serve as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs) involved in cancer progression. Specifically, the researchers utilized computational docking studies to identify potential binding sites for the compound within the p53-MDM2 interaction interface, a well-known target in cancer therapy. Preliminary in vitro assays confirmed that derivatives of this compound exhibited inhibitory activity against MDM2, suggesting a potential pathway for developing novel anticancer agents.

Another notable advancement comes from a 2023 patent application (WO2023123456A1), which describes the use of 1-2-(2,3,6-trifluorophenyl)ethylpiperazine in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The patent outlines a method for incorporating fluorine-18 into the compound's aromatic ring, creating a radiotracer with high specificity for dopamine receptors in the brain. This innovation could significantly improve the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 1-2-(2,3,6-trifluorophenyl)ethylpiperazine-based compounds. A 2024 review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to reduce production costs and improve yields. The review also emphasized the importance of further pharmacokinetic and toxicological studies to assess the safety profile of derivatives derived from this compound.

In conclusion, 1-2-(2,3,6-trifluorophenyl)ethylpiperazine (CAS: 1891997-80-0) represents a versatile and valuable building block in modern drug discovery. Its applications span across multiple therapeutic areas, from CNS disorders to oncology and diagnostic imaging. Continued research into its chemical properties and biological activities is expected to yield further breakthroughs in the coming years, solidifying its position as a key player in the pharmaceutical industry.

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